molecular formula C16H17ClFN7 B5555949 9-[1-(2-chloro-6-fluorobenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine

9-[1-(2-chloro-6-fluorobenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine

Cat. No. B5555949
M. Wt: 361.8 g/mol
InChI Key: SEZPZCNJASBZHC-UHFFFAOYSA-N
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Description

The synthesis and structural analysis of tetrazolo[1,5-a]azepine derivatives, including those with halogenated benzyl groups, are important in medicinal chemistry due to their potential biological activities. These compounds often serve as key intermediates or final products in the synthesis of drugs and bioactive molecules.

Synthesis Analysis

The synthesis of similar compounds involves complex reactions, such as intramolecular 1,3-dipolar cycloadditions, Friedel-Crafts cyclization, and reactions involving azidophenylcyanomethyl compounds for the construction of azepine rings. For example, the stereoselective synthesis of related compounds through intramolecular 1,3-dipolar cycloaddition has been developed, demonstrating the synthetic versatility of such systems (Macías et al., 2013).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray powder diffraction (XRPD) and single crystal X-ray diffraction, revealing details about the crystallization systems, conformation, and intermolecular interactions. For instance, detailed molecular and supramolecular structure analysis of dibenzoazepine derivatives has been conducted to understand their conformations and hydrogen bonding patterns (Quintero et al., 2016).

properties

IUPAC Name

9-[2-[(2-chloro-6-fluorophenyl)methyl]-5-methyl-1,2,4-triazol-3-yl]-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFN7/c1-10-19-15(11-5-2-3-8-24-16(11)20-22-23-24)25(21-10)9-12-13(17)6-4-7-14(12)18/h4,6-7,11H,2-3,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZPZCNJASBZHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C2CCCCN3C2=NN=N3)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-[1-(2-chloro-6-fluorobenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine

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